molecular formula C11H12N2O3S B12122024 4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid CAS No. 17659-96-0

4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid

Katalognummer: B12122024
CAS-Nummer: 17659-96-0
Molekulargewicht: 252.29 g/mol
InChI-Schlüssel: ZODXLSLUYGAQIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- is a complex organic compound with the molecular formula C11H12N2O3S. This compound is known for its unique structure, which includes a benzoic acid core substituted with hydroxy, propenylamino, and thioxomethylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- typically involves multi-step organic reactions One common method includes the reaction of 2-hydroxybenzoic acid with propenylamine under controlled conditions to introduce the propenylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The thioxomethyl group can be reduced to a methyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce methyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with proteins, affecting their function. The thioxomethyl group can interact with thiol groups in enzymes, leading to inhibition or activation of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 4-hydroxy-, 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
  • Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-

Uniqueness

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound.

Eigenschaften

CAS-Nummer

17659-96-0

Molekularformel

C11H12N2O3S

Molekulargewicht

252.29 g/mol

IUPAC-Name

2-hydroxy-4-(prop-2-enylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H12N2O3S/c1-2-5-12-11(17)13-7-3-4-8(10(15)16)9(14)6-7/h2-4,6,14H,1,5H2,(H,15,16)(H2,12,13,17)

InChI-Schlüssel

ZODXLSLUYGAQIE-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=S)NC1=CC(=C(C=C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.